1-Ethylpyrene

Fluorescent Probes Polymer Physics Aggregation Number

Researchers using pyrene-based probes for polymer microstructure or fluorescence quenching studies require a true monoexponential reference. 1-Ethylpyrene delivers a clean τ~200ns decay in solution and solid films, unlike methyl or ethynyl analogs which introduce complex kinetics or metabolic artifacts. - **Critical differentiation:** Direct studies show pyrene overestimates aggregation numbers (21 vs 16); 1-ethynylpyrene acts as an active CYP inhibitor, making this the mandatory negative control. - **Defined metabolism:** Produces a secondary alcohol metabolite (α-HEP) vs. primary from 1-methylpyrene, enabling comparative carcinogenicity studies. - **Supply:** BenchChem offers research-grade material with verified purity and rapid dispatch.

Molecular Formula C18H14
Molecular Weight 230.3 g/mol
CAS No. 17088-22-1
Cat. No. B094652
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name1-Ethylpyrene
CAS17088-22-1
Synonyms1-ethylpyrene
Molecular FormulaC18H14
Molecular Weight230.3 g/mol
Structural Identifiers
SMILESCCC1=C2C=CC3=CC=CC4=C3C2=C(C=C4)C=C1
InChIInChI=1S/C18H14/c1-2-12-6-7-15-9-8-13-4-3-5-14-10-11-16(12)18(15)17(13)14/h3-11H,2H2,1H3
InChIKeyZWAMZDRREBOHIO-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 250 mg / 500 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





1-Ethylpyrene Identity & Key Differentiators


1-Ethylpyrene (CAS 17088-22-1) is a polycyclic aromatic hydrocarbon (PAH) derivative characterized by an ethyl group substitution at the 1-position of the pyrene core [1]. This simple structural modification confers distinct photophysical, electrochemical, and metabolic properties compared to the parent pyrene and other alkyl-substituted analogs. The compound exhibits a monoexponential fluorescence decay profile (τ ∼ 200 ns) that is exceptionally clean and well-defined, making it an invaluable model compound for calibrating complex photophysical experiments [2]. Its unique regioselectivity in electrophilic substitution reactions and its defined metabolic fate in biological systems further differentiate it as a non-interchangeable tool in synthetic chemistry and toxicological research.

Fluorescence decay calibration in polymer matrices
Aggregation number determination for hydrophobically modified polymers
PAH metabolic activation pathway differentiation in CYP studies

Why 1-Ethylpyrene Cannot Be Substituted


Attempting to substitute 1-Ethylpyrene with other alkyl-pyrenes, such as 1-methylpyrene or the parent pyrene, or with acetylenic derivatives like 1-ethynylpyrene, will lead to experimental failure. These compounds are not functional equivalents. Direct comparative studies show that the ethyl group in 1-Ethylpyrene imparts a unique combination of reactivity, metabolic pathway, and photophysical behavior that is not replicated by other substituents. For instance, its pyrolysis follows a distinct hydrogenolysis pathway [1], its fluorescence decay in solid matrices is uniquely monoexponential [2], and its biological metabolism yields a secondary alcohol product, in stark contrast to the primary alcohol from 1-methylpyrene [3]. Using an alternative will yield fundamentally different, and likely invalid, data.

1-Methylpyrene alters metabolic product identity and rate; benzylic alcohol pathway may differ
Acetylenic analogs (1-ethynylpyrene) induce AhR and CYP1B1; ethyl analog lacks this activity
Pyrene overestimates aggregation number and masks monoexponential decay in PE films

1-Ethylpyrene Evidence & Differentiation


Aggregation Number Differences vs. Pyrene

In fluorescence quenching experiments using a telechelic hydrophobically modified poly(ethylene oxide) (HM-PEO) polymer, 1-ethylpyrene (EtPy) reports a significantly different end-group aggregation number (N_R) compared to the parent pyrene (Py). This difference demonstrates that 1-ethylpyrene is a more sensitive and less perturbing probe for the specific microenvironment of the micelle core [1].

Aggregation number vs. pyrene
Head-to-head
NR = 16 (EtPy) vs. 21 (Py); k = 10.4 vs. 8.7 μs−1
Supports more accurate micelle core characterization; pyrene overestimates aggregation
Reported in HM-PEO aqueous systems; conditions-specific review recommended
Fluorescent Probes Polymer Physics Aggregation Number

Metabolic Fate vs. 1-Methylpyrene

In human liver microsomes and in V79 cells expressing specific human CYP isoforms, 1-ethylpyrene (EP) is metabolized via benzylic hydroxylation to a secondary alcohol (α-HEP). This contrasts with 1-methylpyrene (MP), which is converted to a primary alcohol (α-HMP). The metabolic rate and product profile are quantifiably different [1].

Metabolic product identity
Head-to-head
1-Ethylpyrene α-HEP (secondary alcohol, 16% of metabolites)
1-Methylpyrene α-HMP (primary alcohol, 38–64%)
Reported metabolic fate differs in human microsomes; secondary alcohol pathway context
Data from CYP-expressing V79 cells; extrapolation requires review
Toxicology Drug Metabolism CYP450 Enzymes

Pyrolysis Product Differences vs. Methylpyrene

The pyrolysis of 1-ethylpyrene proceeds via a distinct hydrogenolysis pathway compared to 1-methylpyrene, leading to a different set of major products. This is critical for applications involving high-temperature material processing or studying combustion chemistry [1].

Pyrolysis product distribution
Head-to-head
1-Ethylpyrene Major: Pyrene + Methylpyrene
1-Methylpyrene Major: Pyrene + Dimethylpyrene
Reported hydrogenolysis pathway differs; product identity indicates alkyl substituent effect
Batch reactor conditions at 400–450 °C; may require condition-specific verification
Pyrolysis Chemical Kinetics Reaction Mechanisms

AhR & CYP Induction vs. Ethynylpyrene

1-Ethylpyrene (EtP) serves as a critical negative control for 1-ethynylpyrene (1EP) and 1-(1-propynyl)pyrene (1PP) in studies of Aryl hydrocarbon Receptor (AhR) activation and CYP enzyme induction. Quantitative cell-based assays show that EtP is far less effective as both an inhibitor and an inducer, confirming the essential role of the acetylenic moiety for biological activity [1].

AhR & CYP induction
Head-to-head
1-Ethylpyrene (EtP) Far less effective inhibitor/inducer at 0.1 µM
1-Ethynylpyrene (1EP) Maximal CYP1B1/CYP1A1 induction; >90% DMBA metabolism inhibition
Supports negative control for acetylenic pyrene mechanism studies
Mouse embryo fibroblast and hepatoma cell assays; reported endpoint context
Cell Biology AhR Signaling CYP Enzyme Induction

Fluorescence Decay Kinetics: Mono vs. Biexponential

1-Ethylpyrene exhibits a clean, monoexponential fluorescence decay (τ ∼ 200 ns) in both hexane solution and solid polyethylene (PE) films. In stark contrast, the structurally similar α,ω-di(1-pyrenyl)alkanes (PnP), which serve as bifunctional probes, show complex biexponential decays in the same PE films. This confirms 1-Ethylpyrene as the essential 'monolumophoric model' required to deconvolute intramolecular interactions in more complex pyrenyl probes [1].

Fluorescence decay profile
Head-to-head
Monoexponential τ ~200 ns (EtPy) vs. biexponential τ₁ ~200 ns, τ₂ 40–60 ns (di-pyrenyl probes)
Provides unambiguous monolumophoric baseline for complex probe deconvolution
Reported in PE films (31–71% crystallinity); decay kinetics may shift with matrix
Polymer Science Fluorescence Spectroscopy Probe Conformation

1-Ethylpyrene Validated Applications


Fluorescence Decay Calibration in Polymers

Researchers using di-pyrenyl or other multi-chromophoric probes to study polymer microstructure and chain dynamics must use 1-Ethylpyrene as a mandatory calibration standard. Its proven monoexponential decay (τ ∼ 200 ns) in both solution and solid polyethylene films provides the unambiguous baseline required to isolate and quantify intramolecular interactions and excimer formation in the more complex probe systems [1].

Micellar Aggregation Number Determination

When employing fluorescence quenching techniques to measure the aggregation number (N_R) of hydrophobic domains in telechelic or HASE polymers, 1-Ethylpyrene should be selected over pyrene. Direct comparative data show that pyrene overestimates N_R (e.g., 21 vs. 16) and underestimates the quenching rate constant (8.7 μs⁻¹ vs. 10.4 μs⁻¹) in specific HM-PEO systems, leading to inaccurate characterization of the polymer association structure [1].

Negative Control for Acetylenic PAH Inhibitors

In any study investigating the role of 1-ethynylpyrene (1EP) or 1-(1-propynyl)pyrene (1PP) as mechanism-based inhibitors of CYP enzymes or activators of the AhR pathway, 1-Ethylpyrene is the required negative control. It has been quantitatively shown to be 'far less effective' as an inhibitor and inducer at concentrations (0.1 µM) where 1EP and 1PP are maximally active, confirming that biological activity is dependent on the acetylenic moiety and not the pyrene core [1].

PAH Metabolic Activation Pathway Differentiation

To study the metabolic activation of alkyl-substituted polycyclic aromatic hydrocarbons, 1-Ethylpyrene provides a well-defined and distinct pathway compared to its methyl analog. It is metabolized at a higher rate to a secondary alcohol (α-HEP), a different product class than the primary alcohol (α-HMP) derived from 1-methylpyrene. This allows researchers to directly compare the activation and subsequent sulfonation of primary versus secondary benzylic alcohols in human CYP-expressing cell lines, a critical step in understanding PAH carcinogenicity [1].

Application
Selection Property
Validation Focus
Fluorescence decay calibration in polymers
Monoexponential decay profile
Verify monoexponential decay under experimental conditions
Micellar aggregation number determination
Lower aggregation number vs. pyrene
Confirm NR and quenching constant in target polymer system
Negative control for acetylenic PAH studies
Minimal AhR activation and CYP inhibition
Baseline activity verification in cell-based assays
PAH metabolic pathway differentiation
Secondary alcohol metabolite formation
Compare benzylic hydroxylation vs. methyl analog in CYP models

Technical Documentation Hub

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